Diethyl [2-(hydroxyimino)ethyl]phosphonate
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Overview
Description
Diethyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hydroxyimino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate oxime. One common method is the reaction of diethyl phosphite with acetaldehyde oxime under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Alkyl or aryl phosphonates.
Scientific Research Applications
Diethyl [2-(hydroxyimino)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl [2-(hydroxyethyl)phosphonate]
- Diethyl [2-(aminoethyl)phosphonate]
Uniqueness
Diethyl [2-(hydroxyimino)ethyl]phosphonate is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and functionality compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
110841-50-4 |
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Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)6-5-7-8/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
NKXKQSJZTLWXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=NO)OCC |
Origin of Product |
United States |
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